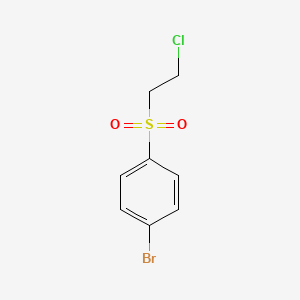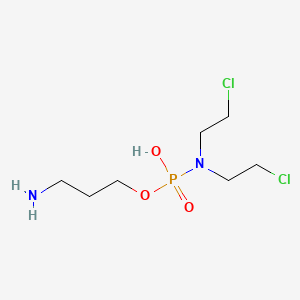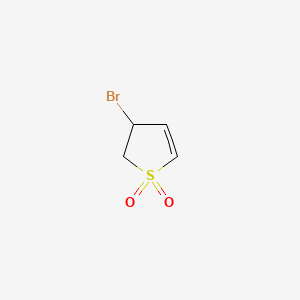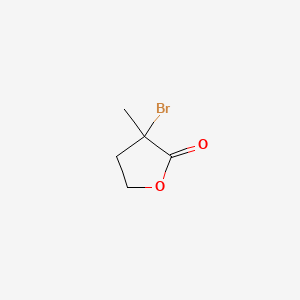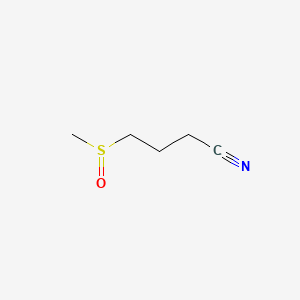
alpha-Cyclopropyl-4-fluorobenzyl alcohol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to alpha-Cyclopropyl-4-fluorobenzyl alcohol involves intricate steps designed to introduce or modify functional groups precisely. A notable example is the enzymatic resolution of alpha-(3-Chloropropyl)-4-fluorobenzenemethanol , a potential intermediate for such compounds. This process utilizes lipase-catalyzed acetylation or hydrolysis, achieving high optical purities and yields under specific conditions (Hanson et al., 1994).
Aplicaciones Científicas De Investigación
1. Biodegradation Studies
Alpha-Cyclopropyl-4-fluorobenzyl alcohol has been identified as a degradation product in studies investigating the biodegradation of pesticides like beta-cyfluthrin. Research by Saikia et al. (2005) demonstrated that specific bacterial strains, such as Pseudomonas stutzeri, can degrade beta-cyfluthrin, leading to the formation of alpha-Cyclopropyl-4-fluorobenzyl alcohol among other products. This finding is crucial for understanding the environmental fate of synthetic pyrethroids and their potential impact on ecosystems (Saikia et al., 2005).
2. Photostability in Fluorophores
Research into enhancing the photostability of fluorophores for imaging applications has identified compounds such as alpha-Cyclopropyl-4-fluorobenzyl alcohol as significant. Altman et al. (2011) demonstrated that conjugating compounds like 4-nitrobenzyl alcohol to fluorophores can significantly improve their photostability without altering their spectral properties, which is vital for fluorescence-based applications (Altman et al., 2011).
3. Synthesis of Pharmaceuticals
Alpha-Cyclopropyl-4-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals. For instance, Liao Lun-hui (2009) described its use in synthesizing prasugrel, an antiplatelet medication. This research underlines the importance of alpha-Cyclopropyl-4-fluorobenzyl alcohol in pharmaceutical synthesis and its potential to contribute to the development of novel therapeutic agents (Liao Lun-hui, 2009).
Propiedades
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODBWDKPXYVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002856 | |
| Record name | Cyclopropyl(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyclopropyl-4-fluorobenzyl alcohol | |
CAS RN |
827-88-3 | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropyl-4-fluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropyl-4-fluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




